REACTION_CXSMILES
|
[NH2:1][NH2:2].[OH:3][C:4]1[C:5]([C:10]([O:12]C)=O)=[N:6][CH:7]=[CH:8][CH:9]=1>C(O)C>[OH:3][C:4]1[C:5]([C:10]([NH:1][NH2:2])=[O:12])=[N:6][CH:7]=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
0.248 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
808 mg
|
Type
|
reactant
|
Smiles
|
OC=1C(=NC=CC1)C(=O)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight (yellow solution)
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=NC=CC1)C(=O)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |